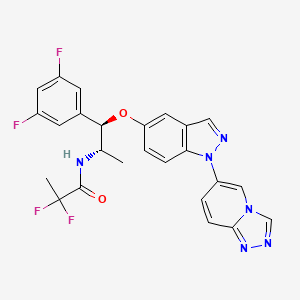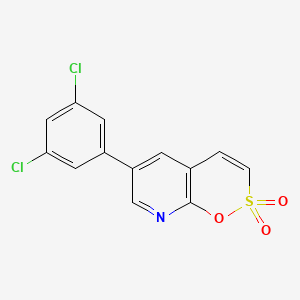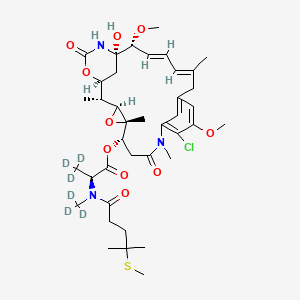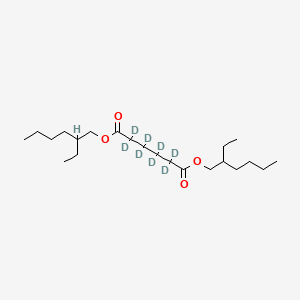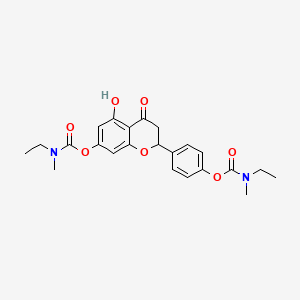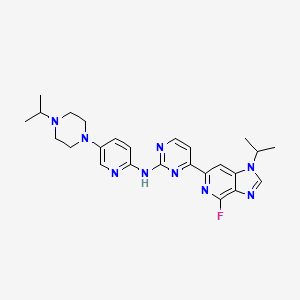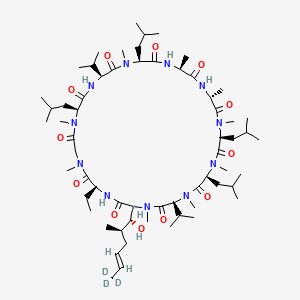
Lettowienolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lettowienolide is a geranylbenzoquinonoid compound known for its mild in vitro activity against the Plasmodium falciparum malaria parasite . This compound is derived from the fruits of Lettowianthus stellatus and belongs to the class of quinones and phenols . It has a molecular formula of C18H22O3 and a molecular weight of 286.37 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lettowienolide can be synthesized through various organic synthesis methods. One common approach involves the use of geranylbenzoquinone as a starting material, which undergoes a series of reactions including oxidation and cyclization to form the final product . The reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, and DMSO .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Lettowienolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinonoid derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinonoid and hydroquinone derivatives, which have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Lettowienolide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quinonoid chemistry and reaction mechanisms.
Biology: Investigated for its biological activity against malaria parasites and other pathogens.
Medicine: Explored for its potential as an antimalarial agent and its effects on other diseases.
Industry: Used in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of Lettowienolide involves its interaction with molecular targets in the malaria parasite. It inhibits the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways, leading to its death . The specific molecular targets and pathways involved are still under investigation, but it is believed to affect the parasite’s redox balance and energy production .
Vergleich Mit ähnlichen Verbindungen
Lettowienolide is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Quinidine: Another quinonoid compound with antimalarial properties.
Acridine Orange: A phenolic compound used as an antimalarial agent.
Nuciferine: A natural product with similar biological activity.
These compounds share some structural similarities with this compound but differ in their specific chemical properties and biological activities .
Eigenschaften
Molekularformel |
C18H22O3 |
|---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
7-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C18H22O3/c1-12(2)5-4-6-13(3)7-8-14-9-16(19)10-15-11-17(20)21-18(14)15/h5,7,9-10,19H,4,6,8,11H2,1-3H3/b13-7+ |
InChI-Schlüssel |
BQSTWVNVLQVIEE-NTUHNPAUSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC1=CC(=CC2=C1OC(=O)C2)O)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCC1=CC(=CC2=C1OC(=O)C2)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)
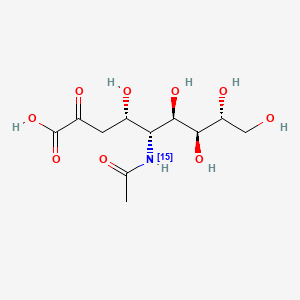

![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)
![2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide](/img/structure/B12406099.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)
